Ethyl 2-fluoro-5-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-fluoro-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-fluoro-5-(trifluoromethyl)benzoic acid+ethanolH2SO4ethyl 2-fluoro-5-(trifluoromethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Reduction: 2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 2-fluoro-5-(trifluoromethyl)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those containing fluorine atoms for enhanced metabolic stability and bioavailability.
Agrochemicals: The compound can be utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: It can be employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic effects. In agrochemicals, the compound may inhibit essential biochemical pathways in pests or plants, leading to their control or eradication.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-(trifluoromethyl)benzoate
- Ethyl 2-fluoro-4-(trifluoromethyl)benzoate
- Ethyl 2-fluoro-5-(difluoromethyl)benzoate
Uniqueness
Ethyl 2-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group imparts significant lipophilicity and metabolic stability, making it a valuable moiety in drug design and development.
Properties
IUPAC Name |
ethyl 2-fluoro-5-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKWFBEEKNVIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202591 | |
Record name | Benzoic acid, 2-fluoro-5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-94-4 | |
Record name | Benzoic acid, 2-fluoro-5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-fluoro-5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.